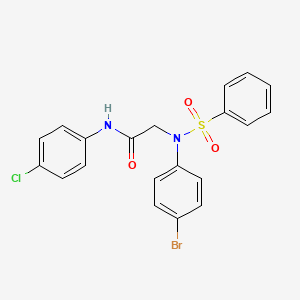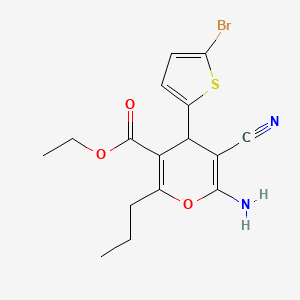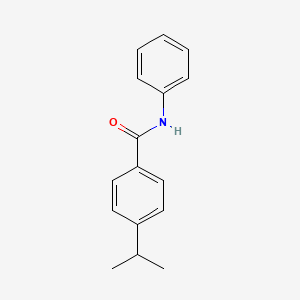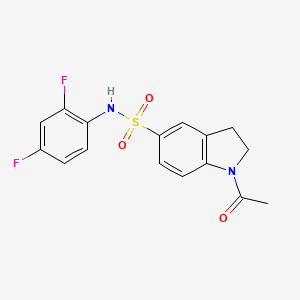
N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer Pharmaceuticals and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
BAY 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB by BAY 11-7082 leads to decreased expression of pro-inflammatory cytokines and chemokines, as well as increased expression of pro-apoptotic genes, resulting in reduced inflammation and cancer cell death.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects, including inhibition of NF-κB, decreased expression of pro-inflammatory cytokines and chemokines, increased expression of pro-apoptotic genes, and induction of apoptosis in cancer cells. Additionally, BAY 11-7082 has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. BAY 11-7082 is a potent and selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, one limitation of using BAY 11-7082 is its potential toxicity at high concentrations. Careful control of the dose and exposure time is necessary to avoid cytotoxic effects and ensure accurate interpretation of experimental results.
Orientations Futures
There are several future directions for research on BAY 11-7082. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of BAY 11-7082. Another area of research is the investigation of the potential therapeutic applications of BAY 11-7082 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of BAY 11-7082 and to identify potential biomarkers for predicting response to treatment.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves the reaction of 4-bromobenzylamine, 4-chlorobenzaldehyde, and benzenesulfonyl chloride in the presence of a base and a solvent. The resulting product is then purified through a series of steps to obtain the final compound. The synthesis of BAY 11-7082 is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BAY 11-7082 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer cell survival and proliferation. By inhibiting NF-κB, BAY 11-7082 can induce apoptosis (programmed cell death) in cancer cells and prevent tumor growth.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c21-15-6-12-18(13-7-15)24(28(26,27)19-4-2-1-3-5-19)14-20(25)23-17-10-8-16(22)9-11-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUULHDQNDIFZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)
![1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)


acetyl]amino}benzoate](/img/structure/B4925373.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)